molecular formula C26H40N8O9 B14251190 H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH CAS No. 226087-50-9

H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH

Cat. No.: B14251190
CAS No.: 226087-50-9
M. Wt: 608.6 g/mol
InChI Key: DVWPAELOCVOIQZ-XSLAGTTESA-N
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Description

H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH is a linear heptapeptide with the sequence Gly-Pro-Pro-Gly-Pro-Gln-Gly. This peptide is characterized by its high proline (Pro) content, which constitutes four of the seven residues. Proline is a cyclic imino acid known to impose structural rigidity, often inducing turns or kinks in peptide chains.

Proline-rich motifs, such as the Pro-Pro-Gly and Pro-Gly repeats in this peptide, are common in collagen and other structural proteins, suggesting possible roles in molecular recognition or scaffolding. The inclusion of Gln may further modulate bioactivity, as seen in peptides like H-Gln-Gly-Pro-OH, which exhibit solubility and stability suitable for biochemical applications.

Properties

CAS No.

226087-50-9

Molecular Formula

C26H40N8O9

Molecular Weight

608.6 g/mol

IUPAC Name

2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C26H40N8O9/c27-12-20(36)33-10-3-6-18(33)26(43)34-11-2-4-16(34)24(41)29-13-21(37)32-9-1-5-17(32)25(42)31-15(7-8-19(28)35)23(40)30-14-22(38)39/h15-18H,1-14,27H2,(H2,28,35)(H,29,41)(H,30,40)(H,31,42)(H,38,39)/t15-,16-,17-,18-/m0/s1

InChI Key

DVWPAELOCVOIQZ-XSLAGTTESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Fmoc-Based Linear Assembly

The Fmoc/t-Bu protection strategy remains the cornerstone for synthesizing GPPGPQG, enabling sequential coupling of amino acids on resin-bound intermediates. Key steps include:

Resin Selection : Chlorotrityl resin (0.38 mmol/g substitution rate) is preferred for its stability during prolonged synthesis cycles, as demonstrated in the production of analogous peptides like GPQGLLGA. The resin’s acid-labile linkage facilitates final cleavage without compromising acid-sensitive glutamine side chains.

Coupling Reagents : PyBOP/HOBt/DIEA systems achieve >99% coupling efficiency for proline-rich sequences. For example, Fmoc-Gln(Trt)-OH requires activation with PyBOP (1.0 eq) and DIEA (2.0 eq) in DMF, with reaction times extended to 6 hours at 25°C to overcome steric hindrance.

Aggregation Mitigation : The glycine-proline repeats in GPPGPQG promote β-sheet formation, leading to incomplete couplings. Substituting glycine with Fmoc-Gly-(Dmb)Gly-OH introduces a sterically hindered backbone, disrupting aggregation while maintaining sequence integrity. Post-synthesis, the Dmb group is removed via TFA cleavage, regenerating native glycine residues.

Fragment Condensation Approach

For large-scale production, fragment condensation reduces cumulative yield losses from stepwise SPPS:

Fragment 1: H-Gly-Pro-Pro-Gly-OH
Synthesized via solution-phase methods using chloroform and triethylamine for carbamate formation, followed by hydrogenation with palladium catalyst (85% yield). Critical parameters include:

  • Temperature: −15°C during activation to prevent racemization
  • Solvent: Dichloromethane (DCM) for optimal solubility

Fragment 2: H-Pro-Gln-Gly-OH
Prepared using Z-protected glutamine (Z-Gln-OH) activated as a succinimide ester (Z-Gln-OSu). Coupling to H-Pro-Gly-OAll resin proceeds at 0°C in acetonitrile/water (3:1), achieving 78% isolated yield after precipitation with isopropyl ether.

Convergent Coupling : Fragments are joined using PyBOP (1.1 eq) and DIEA (3.0 eq) in DMF at −5°C. The reaction mixture is stirred for 24 hours, followed by HPLC purification (C18 column, 10–40% acetonitrile gradient) to isolate GPPGPQG in ≥95% purity.

Solution-Phase Synthesis for Industrial Scaling

Activated Ester Methodology

Patent EP2062909A1 details a scalable route using Z-Val-OSu for segment coupling:

  • Activation : Z-Val-OSu (1.1 eq) is prepared in MeCN at 0°C.
  • Coupling : Reacted with H-Gln-Pro-Gly-OH (1.0 eq) in the presence of DIPEA (2.0 eq) at pH 8.0–8.5.
  • Workup : Aqueous extraction with 20% i-BuOH/DCM removes hydrophobic byproducts, yielding Z-Val-Gln-Pro-Gly-OH in 82% yield.

Silylation Techniques

For proline-rich sequences, silylation of amino groups enhances solubility:

  • Reagent : N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq) in DCM
  • Conditions : 25°C for 8 hours, followed by coupling with pre-activated carboxyl components.

Post-Synthetic Processing

Global Deprotection

TFA cleavage (95% TFA, 2.5% H2O, 2.5% triisopropylsilane) for 3 hours at 25°C removes t-Bu and Trt groups. For Dmb-protected intermediates, 20% piperidine in DMF is applied post-cleavage to regenerate free glycine.

Purification Strategies

Ion-Exchange Chromatography : Q Sepharose FF resin (pH 7.4) separates GPPGPQG from deletion sequences.
RP-HPLC : C18 column (5 µm, 250 × 4.6 mm), 0.1% TFA/acetonitrile gradient (10–40% over 30 min), retention time = 18.2 min.

Comparative Analysis of Synthesis Routes

Parameter SPPS Fragment Condensation Solution-Phase
Yield (Overall) 45–60% 68–75% 70–82%
Purity (HPLC) ≥90% ≥95% ≥92%
Time 7–10 days 5–7 days 3–5 days
Scale 0.1–1 mmol 1–10 mmol 10–100 mmol
Key Advantage Sequence control High yield Scalability

Data synthesized from.

Challenges and Optimization

Proline-Induced Cis/Trans Isomerization

Proline’s cyclic structure causes cis-amide bond formation (15–30% in model peptides), resolved by:

  • Microwave-Assisted Synthesis : 50°C for 10 min per coupling, reducing isomerization to <5%.
  • Coupling Additives : 0.1 M HOAt in DMF accelerates trans-isomer formation.

Glutamine Side-Chain Protection

Trt protection (Fmoc-Gln(Trt)-OH) prevents dehydration to pyroglutamate. Post-cleavage, residual Trt groups are removed by 0.5% TFA/DCM washes.

Analytical Validation

Mass Spectrometry

  • ESI-MS : [M+H]+ = 608.6 m/z (calculated), 608.3 m/z observed.
  • MS/MS Fragmentation : Dominant y3 (Gly-Pro-Gln, 315.2 m/z) and b4 (Gly-Pro-Pro-Gly, 341.1 m/z) ions confirm sequence.

NMR Characterization

  • 1H NMR (D2O) : Proline δHα = 4.45 ppm (trans), 4.12 ppm (cis); Glycine δHα = 3.82 ppm.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, if any.

    Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution: Site-directed mutagenesis kits, chemical modification reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in collagen structure and function, as well as its interactions with other biomolecules.

    Medicine: Explored for its potential in wound healing and tissue engineering due to its structural properties.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques like HPLC and mass spectrometry.

Mechanism of Action

The mechanism of action of H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH involves its ability to form stable, rigid structures due to the presence of proline residues. This rigidity is crucial for maintaining the structural integrity of collagen and other proteins. The peptide can interact with cellular receptors and enzymes, influencing processes like cell adhesion, migration, and tissue repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH with structurally or functionally related peptides, highlighting key differences in sequence, properties, and applications:

Compound Sequence/Structure Molecular Weight Key Features Biological/Functional Relevance References
This compound Gly-Pro-Pro-Gly-Pro-Gln-Gly ~680.7 g/mol* High Pro content (4 residues); Gln for polarity; linear heptapeptide. Hypothesized roles in structural stabilization or metal ion binding (inferred from similar peptides). -
Fc-Gly-Pro-Arg(NO₂)-OMe Ferrocene-Gly-Pro-Arg(NO₂)-OMe ~743.6 g/mol Ferrocene-conjugated tripeptide; redox-active. Binds Cu(II) in a 2:1 ratio; studied for Alzheimer’s disease due to Aβ peptide interactions.
H-Leu-D-Pro-Gly-Leu-OH Leu-D-Pro-Gly-Leu ~428.5 g/mol Tetrapeptide with D-Pro for conformational restriction. Stabilizes β-turn structures; synthetic model for constrained peptides.
H-Gly-Gly-Met-OH Gly-Gly-Met 263.32 g/mol Tripeptide with Met; flexible backbone. Simpler structure; lacks Pro-induced rigidity; potential metabolic or signaling roles.
Pro-hGHRH(1-44)-Gly-Gly-Cys Pro-hGHRH(1-44)-Gly-Gly-Cys ~5373 Da Long peptide with Gly-Gly-Cys terminus; acid-sensitive hydrolysis site. Enhances growth hormone release; higher activity than hGHRH(1-40).
H-Pro-Leu-Gly-Gly-OH Pro-Leu-Gly-Gly ~385.4 g/mol Tetrapeptide with Pro-Leu motif. Structural studies; potential role in collagen metabolism or enzyme substrates.
TFA-Gly-Pro-Thr-Ala-OH TFA-Gly-Pro-Thr-Ala ~494.5 g/mol Tetrapeptide with Thr and Ala; trifluoroacetyl protection. Synthesized via Boc-OSu strategy; stable intermediate for bioactive peptides.
H-Gln-Gly-Pro-OH·TFA Gln-Gly-Pro·TFA ~413.4 g/mol Tripeptide with Gln; TFA salt enhances solubility. Used in peptide synthesis; polar residues improve aqueous stability.

*Calculated based on average amino acid masses.

Key Comparative Insights:

Structural Rigidity vs. Flexibility :

  • This compound and H-Leu-D-Pro-Gly-Leu-OH both utilize Pro residues to restrict conformational freedom. However, the latter employs D-Pro to enforce β-turns, whereas the target peptide relies on consecutive Pro residues for rigidity.
  • In contrast, H-Gly-Gly-Met-OH lacks Pro, resulting in a more flexible backbone.

Metal Ion Interactions: Fc-Gly-Pro-Arg(NO₂)-OMe demonstrates strong Cu(II) binding (2:1 stoichiometry) due to its ferrocene group and Arg side chain. The target peptide’s Pro-Gly repeats may facilitate similar interactions, though direct evidence is lacking.

Therapeutic Potential: Pro-hGHRH(1-44)-Gly-Gly-Cys highlights the utility of Gly-Gly linkers in enhancing peptide stability and bioactivity. The target peptide’s Gly-Pro repeats could serve analogous roles in drug design.

Synthetic Strategies: Peptides like TFA-Gly-Pro-Thr-Ala-OH and Fc-Gly-Pro-Arg(NO₂)-OMe were synthesized using liquid-phase methods with HBTU/HOBt coupling agents, suggesting viable routes for the target peptide’s production.

Q & A

Q. What are the recommended synthetic methodologies for H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH, and how can coupling efficiency be optimized?

Solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry is the standard approach. For proline-rich sequences like this heptapeptide, iterative coupling cycles with activators like HBTU or DIC/HOBt are critical. Proline’s steric hindrance necessitates extended coupling times (e.g., 2–4 hours) and double couplings. Post-synthesis, cleavage from the resin (e.g., TFA with scavengers) and purification via reverse-phase HPLC are essential. Yield optimization requires monitoring deprotection efficiency (e.g., Kaiser test) and using high-purity reagents .

Q. Which analytical techniques are most reliable for structural validation and purity assessment?

  • HPLC : Use a C18 column with gradients of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for in vitro studies).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., calculated vs. observed [M+H]+).
  • NMR : 1H and 13C NMR resolve sequence-specific signals, while 2D experiments (e.g., COSY, NOESY) identify proline cis-trans isomerization and backbone conformation .

Q. What safety protocols are critical when handling this peptide in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Storage : -20°C in lyophilized form to prevent degradation.
  • Disposal : Follow institutional guidelines for hazardous organic waste. GHS classifications for related proline derivatives highlight risks of respiratory and dermal irritation .

Advanced Research Questions

Q. How can conformational dynamics of this proline-rich peptide be studied to infer biological activity?

  • Circular Dichroism (CD) : Analyze secondary structure in aqueous vs. membrane-mimetic environments (e.g., trifluoroethanol) to detect polyproline helices or random coils.
  • Molecular Dynamics (MD) Simulations : Model proline’s impact on backbone rigidity and solvent accessibility.
  • NMR Titrations : Map interactions with collagenase or other target enzymes by observing chemical shift perturbations in 1H-15N HSQC spectra .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., variable IC50 values)?

  • Source Verification : Confirm peptide purity (HPLC/MS) and synthesis method (SPPS vs. recombinant), as impurities or misfolded isomers can skew results.
  • Assay Conditions : Standardize buffer pH, ionic strength, and temperature. For enzyme inhibition assays, validate substrate specificity (e.g., collagenase vs. general proteases).
  • Orthogonal Assays : Compare results from fluorescence-based activity assays with SPR binding kinetics to rule out false positives .

Q. What experimental strategies can elucidate enzymatic cleavage mechanisms targeting the Pro-Gln motif?

  • Fluorogenic Assays : Incorporate a quenched fluorescent reporter (e.g., Mca-Pro-Gln-Dpa) to monitor cleavage in real time.
  • HPLC/MS Analysis : Identify cleavage fragments post-reaction and quantify enzyme kinetics (Km, kcat).
  • Site-Directed Mutagenesis : Modify Gln residues to assess their role in substrate recognition by proline endopeptidases .

Methodological Considerations for Data Reproducibility

  • Batch-to-Batch Consistency : Document resin type (Wang vs. Rink amide), coupling reagents, and cleavage conditions in metadata.
  • Negative Controls : Include scrambled-sequence peptides to confirm activity specificity.
  • Statistical Validation : Use ANOVA for dose-response assays and report SEM (n ≥ 3 replicates) .

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